3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid
Overview
Description
“3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C18H13NO4S . It has a molecular weight of 339.37 . This compound is used in various fields of research and industry.
Synthesis Analysis
The synthesis of 3-phenoxybenzoic acid derivatives, including 2-cyanoprop-2-yl 3-phenoxybenzoate, has been studied . The reaction of 2-cyanoprop-2-yl 3-phenoxybenzoate with aliphatic alcohols and HCl produced ethyl and isopropyl imidates of 2-methyl-2-(3-phenoxybenzoate)-propionic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H13NO4S/c20-17(19-15-9-10-24-16(15)18(21)22)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H, (H,19,20)(H,21,22) .Physical and Chemical Properties Analysis
This compound is a solid .Scientific Research Applications
Oligodeoxyribonucleotide Synthesis
- Improved Synthesis of Oligodeoxyribonucleotide : This research used a similar compound, 3-Methoxy-4-phenoxybenzoyl group, for protecting the exocyclic amino group of nucleosides, particularly in 2'-deoxycytidine. This compound provided high selectivity and stability, making it beneficial for the synthesis of oligodeoxyribonucleotide on solid support via the phosphotriester approach. Its high lipophilicity and milder deprotection conditions were noted as additional advantages (Mishra & Misra, 1986).
Polymer Synthesis
- Synthesis and Chain-End Modification of Hyperbranched Polymer : Another study involved the synthesis of a new AB2 monomer that underwent polycondensation to form a hyperbranched polymer. This process involved the end-capping with various acids, including 2-thiophenecarboxylic acid, resulting in polymers displaying nonlinear solution viscosity behavior and inverse polyelectrolyte behavior (Baek, Simko, & Tan, 2006).
Molecular Cocrystals
- Molecular Cocrystals of Carboxylic Acids : A study examined the crystal structures of 3,5-dinitrosalicylic acid and its adducts with monoaminobenzoic acids, analyzing hydrogen bonding associations. The findings provide insight into the structural properties of similar carboxylic acids (Smith, Lynch, Byriel, & Kennard, 1995).
Environmental Chemistry
- Degradation of 3-Phenoxybenzoic Acid by Bacillus sp : This paper reported the degradation of 3-phenoxybenzoic acid by a Bacillus strain isolated from soil, demonstrating the potential for bioremediation of contaminated environments. The study highlighted the efficiency and kinetics of the degradation process (Chen et al., 2012).
Fluorescence Enzyme Immunoassay
- Highly Sensitive Direct Competitive Fluorescence Enzyme Immunoassay : This research developed a fluorescence enzyme immunoassay for detecting 3-phenoxybenzoic acid in urine, showcasing an advanced method for monitoring exposure to specific compounds (Huo et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid is the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) . PPAR-γ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
This compound acts as an agonist of PPAR-γ . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of PPAR-γ can lead to the transcription of specific genes that regulate glucose and lipid metabolism .
Biochemical Pathways
The activation of PPAR-γ by this compound affects several biochemical pathways. It can lead to the activation of glucokinase , an enzyme that facilitates the first step of glycolysis by converting glucose to glucose-6-phosphate . This compound also exhibits antiglycation properties, which can prevent the formation of advanced glycation end-products, harmful compounds that can accumulate in diabetes and aging .
Result of Action
The activation of PPAR-γ and glucokinase by this compound can lead to improved glucose metabolism . Its antiglycation properties can help prevent the accumulation of harmful advanced glycation end-products . These actions can potentially be beneficial in the management of metabolic disorders like diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the physiological environment (such as pH and temperature), presence of other drugs or substances, and individual patient factors (such as age, sex, genetics, and disease state).
Properties
IUPAC Name |
3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-17(19-15-9-10-24-16(15)18(21)22)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJBKTLOTKCFTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(SC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330210 | |
Record name | 3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666050 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849333-95-5 | |
Record name | 3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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